molecular formula C13H10ClN3O B11854078 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Katalognummer: B11854078
Molekulargewicht: 259.69 g/mol
InChI-Schlüssel: IDDDOTBJTORJLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine: is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 3-chloropyrazole-4-carbaldehyde in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine N-oxides.

    Reduction: Formation of 5-amino-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine.

    Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential inhibitor of certain enzymes and receptors. It has been studied for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Wirkmechanismus

The mechanism of action of 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain kinases, disrupting the signaling pathways involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methoxy groups contribute to its reactivity and potential as a versatile building block in synthetic chemistry .

Eigenschaften

Molekularformel

C13H10ClN3O

Molekulargewicht

259.69 g/mol

IUPAC-Name

5-chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H10ClN3O/c1-18-10-4-2-9(3-5-10)11-8-15-17-7-6-12(14)16-13(11)17/h2-8H,1H3

InChI-Schlüssel

IDDDOTBJTORJLR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.